molecular formula C18H21Cl B14410377 4-(Chloromethyl)-4'-pentyl-1,1'-biphenyl CAS No. 84020-30-4

4-(Chloromethyl)-4'-pentyl-1,1'-biphenyl

Cat. No.: B14410377
CAS No.: 84020-30-4
M. Wt: 272.8 g/mol
InChI Key: CNKFOKGYWABUJP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chloromethyl group attached to one benzene ring and a pentyl group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the chloromethylation of 4’-pentylbiphenyl using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl typically involves large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl is unique due to the presence of both a chloromethyl group and a pentyl group, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields, including organic synthesis, materials science, and pharmaceuticals .

Properties

CAS No.

84020-30-4

Molecular Formula

C18H21Cl

Molecular Weight

272.8 g/mol

IUPAC Name

1-(chloromethyl)-4-(4-pentylphenyl)benzene

InChI

InChI=1S/C18H21Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5,14H2,1H3

InChI Key

CNKFOKGYWABUJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCl

Origin of Product

United States

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